

Protocol for dissolving 4-Hydroxy-3-methylbenzoic acid hydrate

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzoic acid hydrate
Cat. No.: B7972075

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Application Note: Solubilization and Formulation Protocol for **4-Hydroxy-3-methylbenzoic Acid Hydrate**

Executive Summary & Chemical Profiling

4-Hydroxy-3-methylbenzoic acid (CAS: 499-76-3), also known as 4-hydroxy-m-toluic acid, is an endogenous phenolic acid identified as a normal organic acid in human biofluids[1]. In pharmaceutical and biochemical research, it is frequently utilized as an intermediate for anti-inflammatory agents, an antioxidant in cosmetic formulations, and an analytical standard[2].

The compound is most commonly handled in its hydrate form ($C_8H_8O_3 \cdot H_2O$). The presence of the water of hydration significantly alters its thermodynamic stability. The trapped water molecules create a robust crystal lattice stabilized by extensive intermolecular hydrogen bonding. This necessitates highly specific handling and solubilization protocols to ensure complete dissolution without degrading the active molecule.

Physicochemical Properties & Solvent Compatibility

Understanding the thermodynamic barriers of the hydrate crystal lattice is essential for successful formulation. While the anhydrous form has a molecular weight of 152.15 g/mol, the hydrate has a molecular weight of 170.16 g/mol [2]. The extensive hydrogen-bonding network renders the compound sparingly soluble in water at room temperature, requiring either thermal energy or highly polar aprotic solvents to break the lattice[1].

Table 1: Solvent Compatibility and Solubility Limits

Solvent	Max Solubility	Conditions	Mechanistic Rationale
DMSO	~100 mg/mL (587.7 mM)*	25°C, Ultrasonication	Highly polar aprotic solvent outcompetes the hydrate's internal hydrogen bonds[3].
Methanol / Ethanol	>20 mg/mL	25°C, Gentle agitation	Protic solvents stabilize the phenolic hydroxyl group[4].
Water (Aqueous)	< 1 mg/mL	25°C	Strong crystal lattice energy of the hydrate limits dissolution[5].
Water (Heated)	11.6 mg/mL	100°C	Thermal energy overcomes the lattice enthalpy[1].

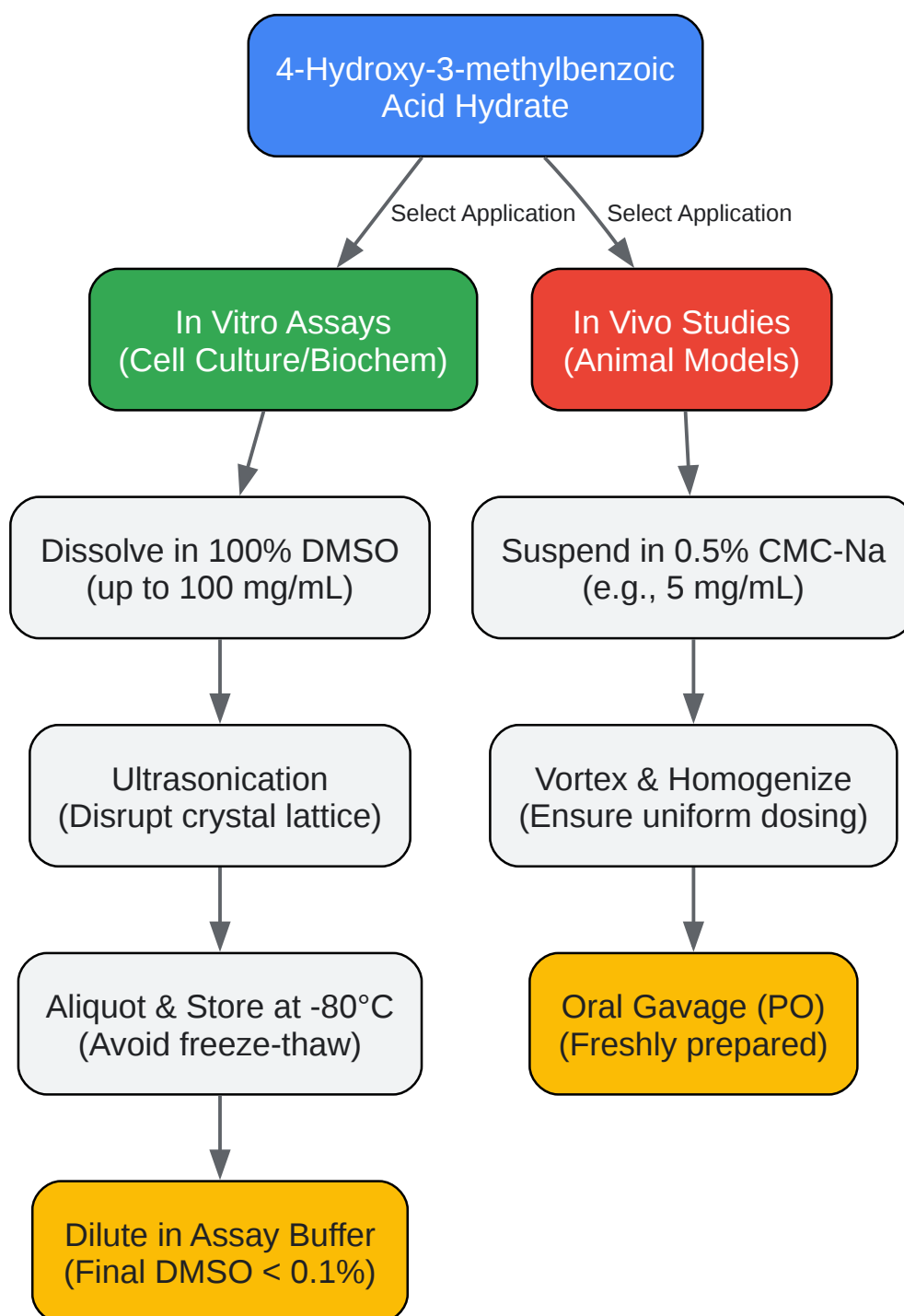
*Note: Molarity calculated based on the hydrate molecular weight (170.16 g/mol).

Table 2: Stock Solution Preparation Guide (using DMSO)

Target Concentration	Mass of Hydrate (mg)	Volume of DMSO (mL)
10 mM	1.70 mg	1.0 mL
50 mM	8.51 mg	1.0 mL
100 mM	17.02 mg	1.0 mL

Workflow Decision Matrix

The selection of the solubilization vehicle is strictly dictated by the downstream application. DMSO is ideal for in vitro assays but exhibits dose-limiting toxicity in vivo. Conversely, aqueous suspensions are required for animal dosing but require mechanical stabilization.



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Solubilization workflow for **4-Hydroxy-3-methylbenzoic acid hydrate** based on application.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (In Vitro)

Objective: Formulate a stable, fully dissolved stock solution in DMSO for biochemical and cell-based assays. Causality: DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the robust hydrate lattice. However, DMSO is highly hygroscopic. Absorption of atmospheric moisture will rapidly lower the solubility threshold of the compound, leading to micro-precipitation[3].

Step-by-Step Methodology:

- **Equilibration:** Allow the sealed vial of **4-Hydroxy-3-methylbenzoic acid hydrate** to equilibrate to room temperature in a desiccator before opening. (Causality: Prevents condensation of atmospheric moisture onto the cold, hygroscopic powder).
- **Weighing:** Weigh the desired mass (e.g., 17.02 mg for a 100 mM stock) into a sterile, low-bind microcentrifuge tube.
- **Solvent Addition:** Add 1.0 mL of anhydrous, newly opened DMSO ($\geq 99.9\%$ purity)[3].
- **Ultrasonication:** Place the tube in an ultrasonic water bath at room temperature for 5–10 minutes. (Causality: Acoustic cavitation provides the localized mechanical and thermal energy required to overcome the initial lattice enthalpy of the hydrate).
- **Validation System (Quality Control):** Hold the tube against a strong light source. The solution must be completely optically clear. If a Tyndall effect (light scattering) is observed, microcrystals remain. Continue sonication until absolute clarity is achieved.
- **Storage:** Aliquot the solution into single-use volumes (e.g., 50 μL) and store immediately at -80°C . (Causality: Prevents product inactivation and precipitation caused by repeated freeze-thaw cycles[3]).

Protocol B: Preparation of Homogeneous Suspension for Oral Gavage (In Vivo)

Objective: Formulate a uniform 5 mg/mL suspension suitable for in vivo administration.

Causality: Due to its poor aqueous solubility (<1 mg/mL at room temperature)[5], administering the compound in pure water results in rapid sedimentation, leading to inaccurate dosing.

Sodium carboxymethyl cellulose (CMC-Na) acts as a suspending agent, increasing the viscosity of the vehicle to counteract gravitational settling according to Stokes' Law.

Step-by-Step Methodology:

- **Vehicle Preparation:** Prepare a 0.5% (w/v) CMC-Na solution in sterile distilled water. Stir overnight to ensure complete hydration of the polymer without clumping.
- **Wetting:** Weigh 5.0 mg of the hydrate powder into a glass mortar. Add 50 μ L of the 0.5% CMC-Na solution and triturate (grind) thoroughly with a pestle to wet the powder and break up macroscopic aggregates. (Causality: Pre-wetting prevents the hydrophobic powder from floating on the surface of the aqueous vehicle).
- **Volume Expansion:** Gradually add the remaining 950 μ L of the CMC-Na solution while continuously mixing, transferring the mixture to a dosing vial to achieve a final concentration of 5 mg/mL[5].
- **Homogenization:** Vortex the vial vigorously for 2 minutes.
- **Validation System (Quality Control):** Allow the suspension to sit undisturbed for 15 minutes. Inspect the bottom of the vial. If a visible pellet forms, the particle size is too large or the vehicle viscosity is too low. Re-homogenize using a probe sonicator if necessary.
- **Administration:** Administer to the animal model immediately via oral gavage. (Causality: Suspensions are thermodynamically unstable; immediate use ensures the animal receives the exact intended dose[5]).

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Sources

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